![molecular formula C17H24O B14181880 5-[(Benzyloxy)methyl]spiro[3.5]nonane CAS No. 919482-24-9](/img/structure/B14181880.png)
5-[(Benzyloxy)methyl]spiro[3.5]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Benzyloxy)methyl]spiro[35]nonane is an organic compound characterized by a spirocyclic structure, where a benzyl group is attached to a spiro[35]nonane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Benzyloxy)methyl]spiro[3.5]nonane typically involves the formation of the spiro[3.5]nonane core followed by the introduction of the benzyloxy group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure. The benzyloxy group can then be introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[(Benzyloxy)methyl]spiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the spirocyclic core or the benzyloxy group, leading to different products.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction can lead to the formation of benzyl alcohol.
Scientific Research Applications
5-[(Benzyloxy)methyl]spiro[3.5]nonane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(Benzyloxy)methyl]spiro[3.5]nonane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing their activity. The spirocyclic structure can affect the compound’s binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Spiro[3.5]nonane: The parent compound without the benzyloxy group.
5-[(Methoxy)methyl]spiro[3.5]nonane: A similar compound with a methoxy group instead of a benzyloxy group.
5-[(Phenyl)methyl]spiro[3.5]nonane: A compound with a phenyl group instead of a benzyloxy group.
Uniqueness
5-[(Benzyloxy)methyl]spiro[35]nonane is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and interactions with other molecules
Properties
CAS No. |
919482-24-9 |
|---|---|
Molecular Formula |
C17H24O |
Molecular Weight |
244.37 g/mol |
IUPAC Name |
9-(phenylmethoxymethyl)spiro[3.5]nonane |
InChI |
InChI=1S/C17H24O/c1-2-7-15(8-3-1)13-18-14-16-9-4-5-10-17(16)11-6-12-17/h1-3,7-8,16H,4-6,9-14H2 |
InChI Key |
NSNKTWDGLYTZDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CCC2)C(C1)COCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


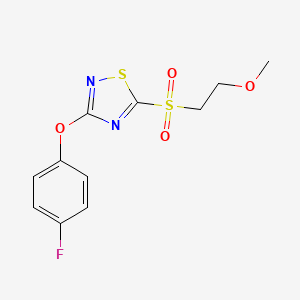

![4-[(2,3-Dimethylbutan-2-yl)oxy]phenol](/img/structure/B14181809.png)
![(4R)-2-Phenyl-4-[2-(phenylselanyl)ethyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14181813.png)
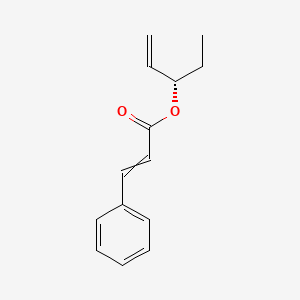
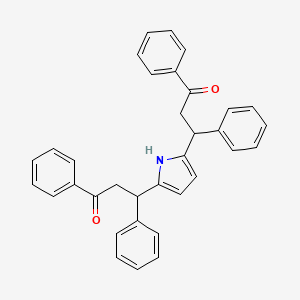

![6H-[1]Benzopyrano[4,3-b]quinolin-7-ol, 3,9-dimethoxy-](/img/structure/B14181842.png)
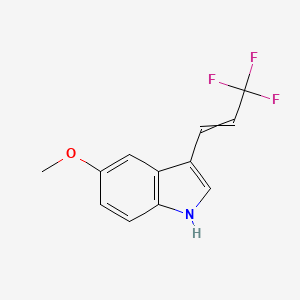
![4-Methyl-N-[(1S)-1-phenylhept-2-en-1-yl]benzene-1-sulfonamide](/img/structure/B14181852.png)
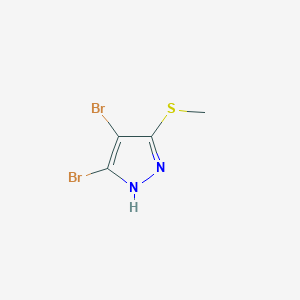
![Acetic acid;[2,3,5,6-tetrafluoro-4-(hydroxymethyl)phenyl]methanol](/img/structure/B14181857.png)
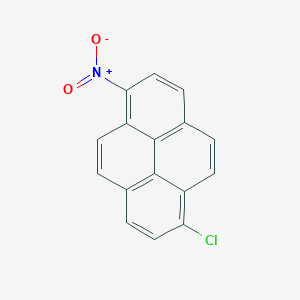
![1-[(2-Aminoethyl)amino]ethane-1,2-diol](/img/structure/B14181865.png)
